Synthetic Path Advantage: This Amino Intermediate Avoids the Extra Nitro Reduction Required by CAS 1246213-39-7
The amino-functionalized CAS 1246213-40-0 is positioned one synthetic step ahead of its 6-nitro counterpart (CAS 1246213-39-7) in the Ivacaftor route. Patent US8476442B2 describes hydrogenation of the nitro compound over Pd/C under a hydrogen atmosphere (MeOH, RT) to yield CAS 1246213-40-0 as a white crystalline solid [1]. A procurement decision selecting the amino intermediate eliminates the need for on-site catalytic hydrogenation infrastructure, reducing unit operations by one step relative to sourcing the nitro analog. The molecular weight difference (233.31 vs. 263.29 g/mol) further translates into an 11.4% lower mass requirement per equivalent for downstream amidation coupling .
| Evidence Dimension | Position in synthetic sequence (number of steps from the nitro intermediate to the reactive coupling partner) |
|---|---|
| Target Compound Data | CAS 1246213-40-0: 0 additional reduction steps required; MW 233.31 g/mol; available as free amine directly suitable for amidation |
| Comparator Or Baseline | CAS 1246213-39-7 (6-nitro analog): requires 1 catalytic hydrogenation step (Pd/C, H₂, MeOH) to reach the reactive amine stage; MW 263.29 g/mol |
| Quantified Difference | Δ1 synthetic step eliminated; 11.4% lower molecular weight (233.31 vs. 263.29 g/mol); 11.4% lower mass requirement per equivalent |
| Conditions | Synthetic pathway as disclosed in US Patent 8476442B2; hydrogenation of 4.7 g nitro compound in MeOH (120 mL) with Pd/C (5 wt%) under H₂ |
Why This Matters
For process chemistry teams building Ivacaftor generic API routes, selecting the amino intermediate eliminates a catalytic hydrogenation unit operation, reducing capital equipment needs, process safety burden, and raw material mass requirements by more than 11% per batch.
- [1] US Patent 8476442B2. Modulators of ATP-Binding Cassette Transporters. Vertex Pharmaceuticals Inc. Issued 2013-07-02. View Source
